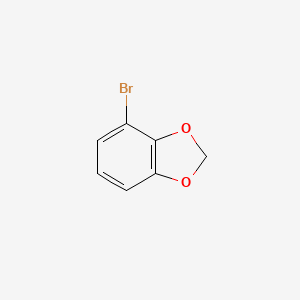

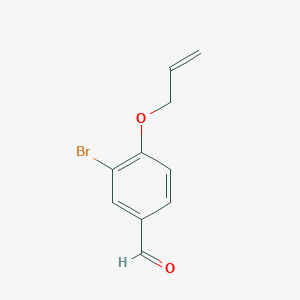

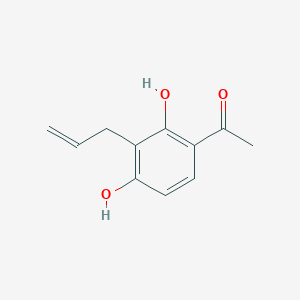

4-(烯丙氧基)-3-溴苯甲醛

描述

4-(Allyloxy)-3-bromobenzaldehyde is a compound that can be associated with various chemical reactions and synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromobenzaldehydes and their derivatives. These papers explore the synthesis, molecular structure, and chemical properties of bromobenzaldehydes, which can be extrapolated to understand the characteristics of 4-(Allyloxy)-3-bromobenzaldehyde.

Synthesis Analysis

The synthesis of bromobenzaldehydes and their derivatives is a topic of interest in several studies. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde from l-tyrosine in marine red algae is discussed, highlighting a biosynthetic pathway involving a particulate enzyme system . Another study presents a one-pot allylboration-Heck reaction for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, demonstrating a general and efficient method with potential applications for 4-(Allyloxy)-3-bromobenzaldehyde . Additionally, palladium-catalyzed Heck-type coupling reactions are used to synthesize dihydroxyalkenylbenzaldehydes from bromobenzaldehydes, which could be relevant for the synthesis of 4-(Allyloxy)-3-bromobenzaldehyde .

Molecular Structure Analysis

The molecular structure of bromobenzaldehydes is crucial for understanding their reactivity and physical properties. A study on a new polymorph of 2-bromo-5-hydroxybenzaldehyde reports the significant deviation of the bromine atom from the plane of the benzene ring, which could influence the reactivity of similar compounds like 4-(Allyloxy)-3-bromobenzaldehyde . Spectroscopic and quantum chemical investigations on a related compound, 4-hexyloxy-3-methoxybenzaldehyde, provide insights into the optimized geometry, vibrational frequencies, and molecular electrostatic potential, which are important for understanding the structure of 4-(Allyloxy)-3-bromobenzaldehyde .

Chemical Reactions Analysis

The reactivity of bromobenzaldehydes in various chemical reactions is well-documented. For example, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves a series of reactions starting from 5-bromo-2-hydroxybenzaldehyde, showcasing the versatility of bromobenzaldehydes in synthetic chemistry . The hydrolysis of 3-bromo-4-hydroxybenzaldehyde in an ionic liquid demonstrates the influence of reaction conditions on the yield and purity of the reaction, which is relevant for the chemical manipulation of 4-(Allyloxy)-3-bromobenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes are influenced by their molecular structure. The study on the new polymorph of 2-bromo-5-hydroxybenzaldehyde reveals the presence of hydrogen bonds, which could affect the melting point and solubility of similar compounds . The synthesis of 3-bromo-4-hydroxybenzaldehyde with a high yield and recovery rate indicates the stability and efficiency of bromination reactions, which are important for the production of 4-(Allyloxy)-3-bromobenzaldehyde . The identification of iodination and bromination products of 3-hydroxybenzaldehyde further emphasizes the reactivity of the bromine substituent, which is a key factor in the properties of 4-(Allyloxy)-3-bromobenzaldehyde .

科学研究应用

对映选择性合成和有机合成

4-(烯丙氧基)-3-溴苯甲醛的一个重要应用领域是对映选择性合成。Calder和Sutherland(2015)展示了2-溴苯甲醛的创新一锅式烯丙基硼化-Heck反应,这是相关化合物,用于高效合成3-亚甲基茚-1-醇,这些化合物在有机合成中是重要的构建模块。这些化合物以高对映选择性和优异产率合成,展示了溴苯甲醛在精密有机合成中的潜力 (Calder & Sutherland, 2015)。

水解反应和离子液体研究

Liu Chang-chun(2009)探讨了3-溴-4-羟基苯甲醛的水解,这是一种在结构上类似于4-(烯丙氧基)-3-溴苯甲醛的化合物,在离子液体1-烯基-3-甲基-咪唑[Amim]Cl中。该研究突出了反应条件对水解反应产率和纯度的影响,表明溴苯甲醛在离子液体化学中的相关性 (Liu Chang-chun, 2009)。

催化反应和化合物合成

Gevorgyan等人(1999)的工作提供了通过芳香醛的催化环状乙烯基钯化合成茚醇和茚酮的见解,包括与4-(烯丙氧基)-3-溴苯甲醛密切相关的邻-溴苯甲醛。这项研究强调了溴苯甲醛在钯催化反应中的实用性,以产生复杂的有机化合物 (Gevorgyan, Quan, & Yamamoto, 1999)。

化学修饰和拮抗剂合成

H. Bi(2014)合成和表征了N-烯丙基-N-(1-(5-溴-2-((4-氯苯甲氧基)苯甲基)哌啶-4-基)-4-氯苯甲酰胺,展示了溴苯甲醛的化学修饰潜力。这项研究说明了这类化合物的衍生物如何导致新型拮抗剂的开发,表明它们在药物化学中的重要性 (H. Bi, 2014)。

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDSNZIXKSHPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

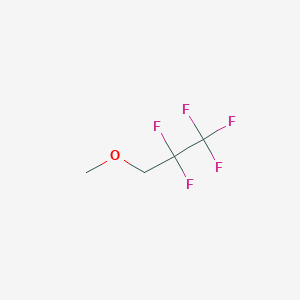

C=CCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369047 | |

| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-bromobenzaldehyde | |

CAS RN |

724746-23-0 | |

| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)